Leniolisib phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Leniolisib phosphate is a selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitor. It is primarily used for the treatment of activated phosphoinositide 3-kinase delta syndrome (APDS), a rare primary immunodeficiency caused by mutations in the PIK3CD or PIK3R1 genes . This compound is marketed under the brand name Joenja and was approved for medical use in the United States in March 2023 .
Preparation Methods
. The industrial production methods for leniolisib phosphate are not widely documented, but it typically involves multi-step organic synthesis processes that ensure the purity and efficacy of the final product.
Chemical Reactions Analysis
Leniolisib phosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Leniolisib phosphate has a wide range of scientific research applications, including:
Mechanism of Action
Leniolisib phosphate exerts its effects by selectively inhibiting the PI3Kδ enzyme. This inhibition blocks the production of phosphatidylinositol-3,4,5-trisphosphate (PIP3), a signaling molecule involved in the activation of the AKT pathway . By blocking this pathway, this compound helps to normalize immune function, reducing lymphoproliferation and improving immune cell subsets .
Comparison with Similar Compounds
Leniolisib phosphate is unique in its high selectivity for PI3Kδ. Similar compounds include:
Idelalisib: A first-in-class PI3Kδ inhibitor used for the treatment of chronic lymphocytic leukemia.
Duvelisib: A dual PI3Kδ and PI3Kγ inhibitor used for the treatment of relapsed or refractory chronic lymphocytic leukemia.
Copanlisib: A PI3Kα and PI3Kδ inhibitor used for the treatment of relapsed follicular lymphoma.
Alpelisib: A PI3Kα inhibitor used for the treatment of PIK3CA-mutated breast cancer.
Umbralisib: A PI3Kδ and casein kinase-1 epsilon inhibitor used for the treatment of relapsed or refractory marginal zone lymphoma.
This compound stands out due to its specific targeting of PI3Kδ, making it particularly effective for treating APDS.
Properties
CAS No. |
1354691-97-6 |
---|---|
Molecular Formula |
C21H28F3N6O6P |
Molecular Weight |
548.5 g/mol |
IUPAC Name |
1-[(3S)-3-[[6-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]amino]pyrrolidin-1-yl]propan-1-one;phosphoric acid |
InChI |
InChI=1S/C21H25F3N6O2.H3O4P/c1-3-18(31)30-6-4-13(10-30)28-19-15-11-29(7-5-17(15)26-12-27-19)14-8-16(21(22,23)24)20(32-2)25-9-14;1-5(2,3)4/h8-9,12-13H,3-7,10-11H2,1-2H3,(H,26,27,28);(H3,1,2,3,4)/t13-;/m0./s1 |
InChI Key |
XXEDEGOAYSGNPS-ZOWNYOTGSA-N |
Isomeric SMILES |
CCC(=O)N1CC[C@@H](C1)NC2=NC=NC3=C2CN(CC3)C4=CC(=C(N=C4)OC)C(F)(F)F.OP(=O)(O)O |
SMILES |
CCC(=O)N1CCC(C1)NC2=NC=NC3=C2CN(CC3)C4=CC(=C(N=C4)OC)C(F)(F)F.OP(=O)(O)O |
Canonical SMILES |
CCC(=O)N1CCC(C1)NC2=NC=NC3=C2CN(CC3)C4=CC(=C(N=C4)OC)C(F)(F)F.OP(=O)(O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Leniolisib phosphate; Leniolisib monophosphate; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.